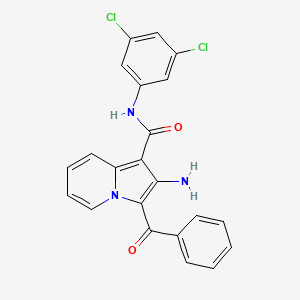
2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C22H15Cl2N3O2 . It is offered by several chemical suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of an indolizine core, which is a bicyclic compound made up of a pyridine ring fused with a pyrrole ring . Attached to this core are benzoyl, amino, and carboxamide groups, as well as a 3,5-dichlorophenyl group .Scientific Research Applications
Antimicrobial Activity
2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide: has been studied for its potential as an antimicrobial agent. Derivatives of 1,3,5-triazine, which share a similar structural motif, have shown promising activity against Staphylococcus aureus and Escherichia coli . This suggests that the compound may also possess antimicrobial properties that could be harnessed for treating bacterial infections, especially in the face of rising antibiotic resistance.
Antiviral Applications
Indole derivatives, which include the compound of interest, have been reported to exhibit antiviral activities. Specific derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, indicating that 2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide could potentially be developed into antiviral medication .
Anti-Cancer Research
The indole nucleus, found in the structure of our compound, is present in many synthetic drug molecules with anticancer properties. Research into indole derivatives has revealed their potential in developing new therapeutic agents for cancer treatment. Therefore, this compound may contribute to the synthesis of novel anticancer drugs .
Biotechnology Tools
In biotechnology, the compound’s derivatives could be used as biochemical tools due to their diverse biological activities. They might serve as molecular probes or building blocks in the synthesis of complex molecules for research purposes .
Pharmaceutical Development
The broad spectrum of biological activities associated with indole derivatives makes them valuable in pharmaceutical research. They can be used to develop new drugs with anti-inflammatory, antidiabetic, antimalarial, and anticholinesterase activities, among others. This compound could be a key ingredient in the creation of new medications .
Chemical Synthesis
Indolizine compounds are used as precursors in the synthesis of widespread indolizidine alkaloids. The compound could be utilized in the synthesis of complex organic molecules, potentially expanding the library of synthetic compounds available for various applications .
Future Directions
Given the wide range of biological activities exhibited by indole derivatives , there is potential for further exploration and development of compounds like 2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide. Future research could focus on elucidating the specific mechanisms of action of these compounds and optimizing their properties for therapeutic use.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific receptors it interacts with and the biochemical pathways it affects.
properties
IUPAC Name |
2-amino-3-benzoyl-N-(3,5-dichlorophenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-10-15(24)12-16(11-14)26-22(29)18-17-8-4-5-9-27(17)20(19(18)25)21(28)13-6-2-1-3-7-13/h1-12H,25H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKSVFTYJVSJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

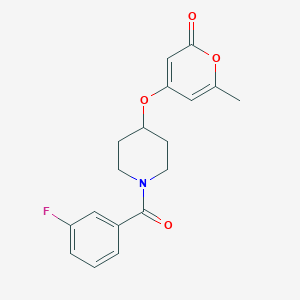
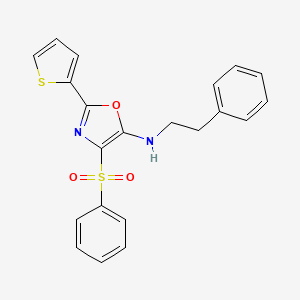
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)
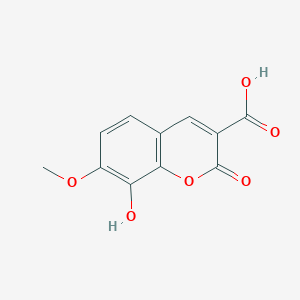
![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)
![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)
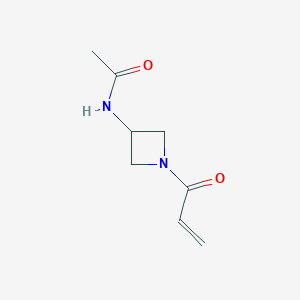
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)
![2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2927659.png)


![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)
![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)
![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)